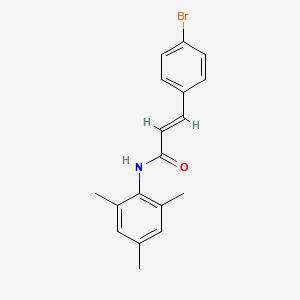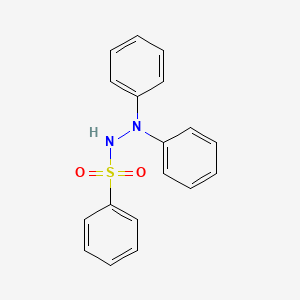
3-(4-bromophenyl)-N-mesitylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-mesitylacrylamide, also known as BMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMA is a member of the acrylamide family, which is widely used in the synthesis of polymers, as well as in the production of various industrial and consumer products.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-mesitylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to bind to the μ-opioid receptor, a protein involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of prostaglandins, which are mediators of inflammation, and to reduce pain in animal models. This compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromophenyl)-N-mesitylacrylamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for use in laboratory experiments. It is not water-soluble, which can limit its use in aqueous-based experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-bromophenyl)-N-mesitylacrylamide. One potential direction is the synthesis of novel this compound-based materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in various fields, including catalysis, gas storage, and drug delivery. Another potential direction is the study of the anti-cancer properties of this compound. Further research is needed to elucidate the mechanism of action of this compound in cancer cells and to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, the study of the biochemical and physiological effects of this compound in animal models and humans is needed to further understand its potential applications in medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is relatively easy to synthesize and has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has several advantages for use in laboratory experiments, including its stability and purity. However, this compound also has some limitations, including its solubility and cost. There are several future directions for the study of this compound, including the synthesis of novel this compound-based materials and the study of its anti-cancer properties.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-mesitylacrylamide involves the reaction between 4-bromobenzaldehyde and mesitylamine, followed by the condensation of the resulting product with acryloyl chloride. The final product is obtained through recrystallization from ethanol. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-mesitylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to possess anti-cancer, anti-inflammatory, and analgesic properties. This compound has also been used in the synthesis of various organic compounds, including polymers, dendrimers, and macrocycles. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-12-10-13(2)18(14(3)11-12)20-17(21)9-6-15-4-7-16(19)8-5-15/h4-11H,1-3H3,(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJENCVSBPLKFQZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)

![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)